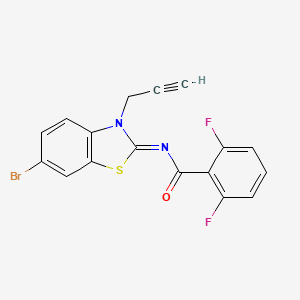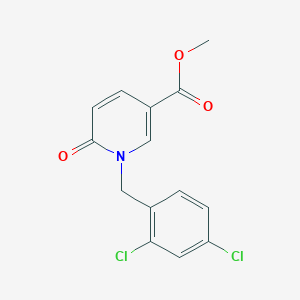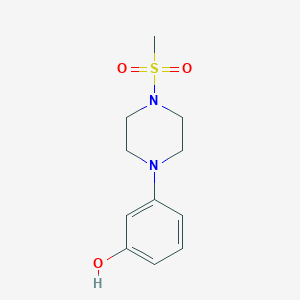
3-(4-(Methylsulfonyl)piperazin-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-(Methylsulfonyl)piperazin-1-yl)phenol” is a chemical compound that belongs to the class of arylpiperazine derivatives. It has a CAS Number of 908103-72-0 and a molecular weight of 256.33 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H16N2O3S . The InChI Code for this compound is 1S/C11H16N2O3S/c1-17(15,16)13-7-5-12(6-8-13)10-3-2-4-11(14)9-10/h2-4,9,14H,5-8H2,1H3 .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Physical and Chemical Properties Analysis
The compound “this compound” is a solid . It has a molecular weight of 256.33 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Complex Formation
The synthesis of pentadentate ligands involving derivatives similar to 3-(4-(Methylsulfonyl)piperazin-1-yl)phenol demonstrates their utility in forming Cu(II) complexes with various bridging motifs. These complexes are significant in studies related to electron transfer and antiferromagnetic interactions, showcasing their potential applications in materials science and magnetic properties research (Sujatha et al., 2000).
Supramolecular Chemistry
The crystallization of 4-(Methylsulfonyl)piperazin-1-ium 2,4,6-trinitrophenolate in the monoclinic crystal system highlights the relevance of such chemical entities in the study of supramolecular structures. Through hydrogen bond and π···π interactions, these molecules contribute to the understanding of molecular assembly and design principles in supramolecular chemistry (Prabhuswamy et al., 2017).
Anticancer Research
In anticancer research, derivatives of this compound, such as polyfunctional substituted 1,3-thiazoles with a piperazine substituent, have shown significant efficacy against various cancer cell lines. This indicates the potential of such compounds in the development of new anticancer agents and highlights the importance of chemical modification in enhancing biological activity (Turov, 2020).
Electrochemical Studies
The electrochemical oxidation of 4-(piperazin-1-yl)phenols, in the presence of indole derivatives, offers insight into synthetic methodologies for creating highly conjugated bisindolyl-p-quinone derivatives. Such studies are essential for understanding the electrochemical behavior of organic molecules and their potential applications in synthetic organic chemistry (Amani et al., 2012).
Anti-Malarial Activity
The investigation of anti-malarial activity in certain (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives showcases the therapeutic applications of compounds structurally related to this compound. This emphasizes the potential for designing new anti-malarial agents based on modifications of the piperazine backbone (Cunico et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-(4-methylsulfonylpiperazin-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-17(15,16)13-7-5-12(6-8-13)10-3-2-4-11(14)9-10/h2-4,9,14H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBPQBTYYPPLGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2443618.png)
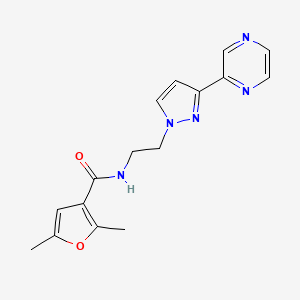
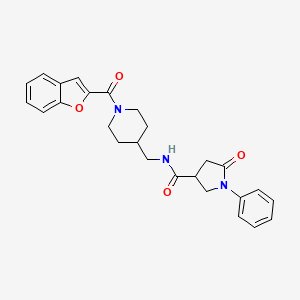
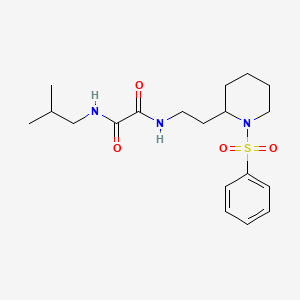
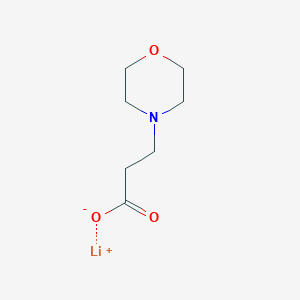
![N-[4-[3-(Methoxymethyl)-3-methylpyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2443627.png)
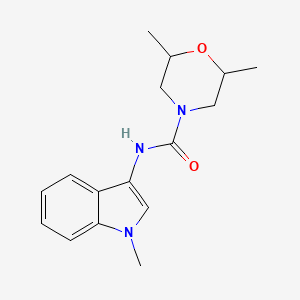
![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2443630.png)
![N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2443632.png)
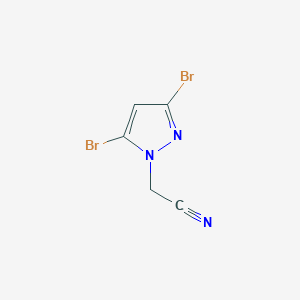

![1-(2-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2443636.png)
